molecular formula C11H15N3O2S B2373174 2-methyl-6-(3-(methylthio)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1797278-46-6

2-methyl-6-(3-(methylthio)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2373174
CAS No.: 1797278-46-6
M. Wt: 253.32
InChI Key: QDXVBDQNINKOCW-UHFFFAOYSA-N
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Description

2-methyl-6-(3-(methylthio)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with a methyl group and a pyrrolidine ring bearing a methylthio group. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(3-(methylthio)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the pyrrolidine ring and the methylthio group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(3-(methylthio)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl group on the pyridazinone core can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridazinones.

Scientific Research Applications

2-methyl-6-(3-(methylthio)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-6-(3-(methylthio)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-6-(3-(methylthio)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one: Unique due to the presence of both the pyrrolidine ring and the methylthio group.

    2-methyl-6-(pyrrolidine-1-carbonyl)pyridazin-3(2H)-one: Lacks the methylthio group, resulting in different chemical properties.

    6-(3-(methylthio)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one: Lacks the methyl group on the pyridazinone core.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds cannot.

Properties

IUPAC Name

2-methyl-6-(3-methylsulfanylpyrrolidine-1-carbonyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-13-10(15)4-3-9(12-13)11(16)14-6-5-8(7-14)17-2/h3-4,8H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXVBDQNINKOCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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